Chlorure de heptane-1-sulfonyle

Vue d'ensemble

Description

Heptane-1-sulfonyl chloride is an organic compound that is widely used in a variety of industries. It is a colorless, oily liquid that is soluble in many organic solvents. The molecular formula of Heptane-1-sulfonyl Chloride is C7H15ClO2S .

Synthesis Analysis

Sulfonyl chlorides, including Heptane-1-sulfonyl Chloride, are typically prepared from sulfonyl chlorides and alcohols . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . The procedure uses readily accessible reagents, offers safe operations and easy purification without chromatography, and affords high yields .Chemical Reactions Analysis

Heptane-1-sulfonyl Chloride can participate in various chemical reactions. For instance, it can undergo degradation and form products of its plasma-chemical transformation by microwave discharge treatment . Chemical reactions resulting in reactive species, namely free radicals that form lower hydrocarbons and polyaromatic structures are presented .Applications De Recherche Scientifique

Synthèse organique

Les sulfones, y compris le chlorure de heptane-1-sulfonyle, sont des intermédiaires polyvalents en synthèse organique . Elles peuvent être utilisées comme modulateurs temporaires de la réactivité chimique . Cela permet une variété de transformations différentes avec ce groupe fonctionnel, ce qui a conduit à la description des sulfones comme des « caméléons chimiques » .

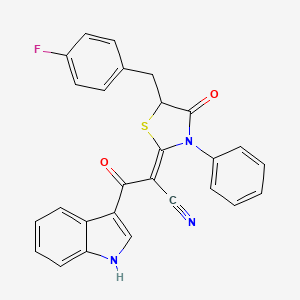

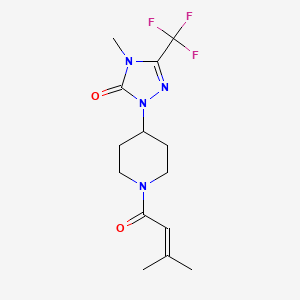

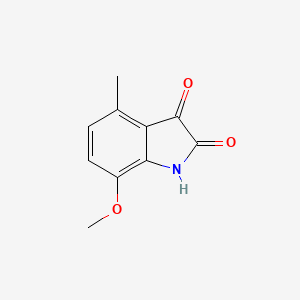

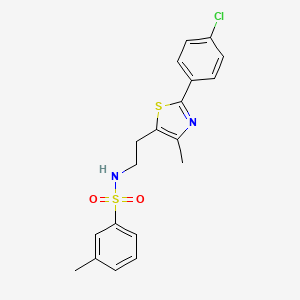

Chimie médicinale

Les molécules portant une unité sulfone ont trouvé diverses applications dans divers domaines tels que les produits pharmaceutiques . Ce sont des blocs de construction importants dans la construction de molécules biologiquement actives .

Science des matériaux

Dans le domaine de la science des matériaux, les sulfones jouent un rôle important. Elles sont utilisées dans la construction de matériaux fonctionnels .

Chimie des polymères

Les sulfones sont utilisées en chimie des polymères. Le groupe sulfone peut stabiliser les carbanions adjacents, ce qui est bénéfique dans la formation de polymères .

Fonctionnalisation de la liaison C–S

La polyvalence exceptionnelle des sulfones a été largement exploitée en synthèse organique au cours de plusieurs décennies . Des progrès considérables dans les fonctionnalisations désulfitatives catalytiques ont ouvert un nouveau domaine de recherche . Ce domaine émergent présente les dérivés de sulfone comme une nouvelle classe de substrats permettant la construction catalytique de liaisons C–C et C–X .

Biochimie

En biochimie, les applications des radicaux soufrés, qui peuvent être dérivés des sulfones, sont explorées . Les applications passionnantes des recherches actuelles impliquant les radicaux soufrés dans la théorie de la liaison, la synthèse organique, la chimie des polymères, la science des matériaux et la biochimie sont décrites .

Mécanisme D'action

Target of Action

Heptane-1-sulfonyl Chloride (HSCl) is an organic compound that is widely used in various industries. The primary targets of HSCl are organic compounds, particularly those containing nucleophilic functional groups . It acts as an electrophile, reacting with nucleophiles in a process known as electrophilic aromatic substitution .

Mode of Action

The mode of action of HSCl involves the formation of a sulfonyl group (SO2Cl) on the target molecule . This is achieved through an electrophilic aromatic substitution reaction, where HSCl acts as the electrophile . The sulfonyl group can then react with a nucleophile, such as ammonia, to form a sulfonamide .

Biochemical Pathways

The biochemical pathways affected by HSCl are primarily related to the synthesis of sulfonamides . Sulfonamides are a class of compounds that have a wide range of biological activities, including antibacterial, antiviral, and anticancer properties . The introduction of a sulfonyl group by HSCl can therefore lead to the formation of these biologically active compounds .

Result of Action

The result of HSCl’s action is the formation of sulfonamides, which can have various molecular and cellular effects depending on their specific structure . For example, some sulfonamides can inhibit the growth of bacteria by blocking the synthesis of folic acid, a necessary component for bacterial growth .

Action Environment

The action of HSCl can be influenced by various environmental factors. For instance, the reaction of HSCl with nucleophiles can be affected by the presence of light, with different products being formed under different light conditions . Additionally, the pH and temperature of the reaction environment can also influence the reaction rate and product distribution .

Safety and Hazards

Heptane-1-sulfonyl Chloride is classified as a flammable liquid (Category 2), skin irritant (Category 2), and specific target organ toxicity - single exposure (Category 3), Central nervous system, H336 . It also poses an aspiration hazard (Category 1), H304 . It is very toxic to aquatic life with long-lasting effects .

Orientations Futures

Sulfone derivatives, including Heptane-1-sulfonyl Chloride, are emerging as a new class of substrates enabling catalytic C–C and C–X bond construction . New facets of sulfone reactivity are being explored to further expand the flexibility of C–S bonds, with an emphasis on key mechanistic features . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Analyse Biochimique

Biochemical Properties

Heptane-1-sulfonyl chloride, like other sulfonyl chlorides, is produced by free-radical reactions of chlorine, sulfur dioxide, and hydrocarbons . In the context of biochemical reactions, sulfonyl chlorides are known to interact with various enzymes, proteins, and other biomolecules . For instance, sulfonamides, which contain a similar functional group, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .

Cellular Effects

While specific cellular effects of Heptane-1-sulfonyl chloride are not well-documented, it’s worth noting that sulfonyl chlorides, in general, are known to interact with various cellular components. For instance, sulfonamides, which contain a similar functional group, can interact with enzymes like carbonic anhydrase and dihydropteroate synthetase, influencing cell function .

Molecular Mechanism

The molecular mechanism of Heptane-1-sulfonyl chloride is not well-studied. Sulfonyl chlorides are known to participate in free-radical reactions . They can react with a variety of nucleophiles, leading to the formation of sulfonates . This reaction is catalyzed by a supergene family of enzymes called sulfotransferases (SULTs) .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

Heptane-1-sulfonyl chloride, like other sulfonyl chlorides, is likely to be involved in sulfonation, an important reaction in the metabolism of numerous xenobiotics, drugs, and endogenous compounds . The universal sulfonate donor for these reactions is 3′-phosphoadenosine 5′-phosphosulfate (PAPS), and the transfer of sulfonate to a hydroxyl or amino group is catalyzed by sulfotransferases (SULTs) .

Transport and Distribution

Subcellular Localization

. For instance, targeting signals or post-translational modifications can direct a compound to specific compartments or organelles .

Propriétés

IUPAC Name |

heptane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIUMEKDVYLMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-92-4 | |

| Record name | 1-Heptanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride](/img/structure/B2418276.png)

![2-[(2-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B2418280.png)

![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-4-oxo-6,7-dihydro-5H-1-benzofuran](/img/structure/B2418283.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2418284.png)

![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]acetamide](/img/structure/B2418285.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B2418286.png)

![4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2418287.png)

![{[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]sulfanyl}acetic acid](/img/structure/B2418291.png)

![1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2418293.png)

![N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2418297.png)